Chemical structure and properties of 2-(2-Phenylethoxy)aniline
Chemical structure and properties of 2-(2-Phenylethoxy)aniline
An In-depth Technical Guide to 2-(2-Phenylethoxy)aniline: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-phenylethoxy)aniline, a research chemical with significant potential as a building block in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document leverages established chemical principles and data from analogous structures to provide a robust framework for its synthesis, characterization, and potential applications.
Core Molecular Identity and Physicochemical Properties
2-(2-Phenylethoxy)aniline is an aromatic amine derivative characterized by a phenylethoxy group at the ortho-position of the aniline ring. This structure combines the nucleophilic and directing properties of the aniline moiety with a flexible, lipophilic side chain, making it an intriguing candidate for scaffold-based drug design.
Structural and Physicochemical Data Summary
The fundamental properties of 2-(2-phenylethoxy)aniline are summarized below. It is important to note that while some data is experimentally derived, other values are computationally predicted and should be considered as such.
| Property | Value | Source |
| IUPAC Name | 2-(2-Phenylethoxy)aniline | - |
| CAS Number | 97476-32-9 | [1] |
| Molecular Formula | C₁₄H₁₅NO | [2] |
| Molecular Weight | 213.28 g/mol | [1] |
| Monoisotopic Mass | 213.11537 Da | [2] |
| SMILES | C1=CC=C(C=C1)CCOC2=CC=CC=C2N | [2] |
| InChIKey | XHTYNSVPAGBEAU-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.2 | [2] |
| Appearance | (Not specified, likely an oil or low-melting solid) | - |
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}
Caption: 2D structure of 2-(2-Phenylethoxy)aniline.
Synthesis and Methodologies
The most logical and established method for preparing 2-(2-phenylethoxy)aniline is the Williamson ether synthesis.[3] This reaction involves the O-alkylation of 2-aminophenol with a suitable 2-phenylethyl electrophile.[4]
Core Reaction Mechanism: Williamson Ether Synthesis
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] The hydroxyl group of 2-aminophenol is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-phenylethyl halide, displacing the halide leaving group.
A critical consideration in this specific synthesis is the potential for competitive N-alkylation, as the aniline nitrogen is also nucleophilic.[4] Selective O-alkylation can be favored by using a weaker base that preferentially deprotonates the more acidic phenolic hydroxyl group over the aniline nitrogen, and by using a polar aprotic solvent.
Caption: Proposed workflow for the synthesis of 2-(2-Phenylethoxy)aniline.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure based on established Williamson ether synthesis methodologies and should be adapted and optimized.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Addition of Alkylating Agent: Add 2-phenylethyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-(2-phenylethoxy)aniline.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
Predicted ¹H-NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.20 - 7.40 | Multiplet | 5H | Phenyl group (C₆H₅-) |
| ~6.70 - 6.95 | Multiplet | 4H | Aniline ring protons |
| ~4.20 | Triplet | 2H | -O-CH₂- |
| ~3.80 | Broad Singlet | 2H | -NH₂ |
| ~3.15 | Triplet | 2H | -CH₂-Ph |
Causality: The aromatic protons of the terminal phenyl group will appear in the typical downfield region. The protons on the aniline ring will be slightly more upfield and show complex splitting due to the influence of both the amino and alkoxy groups. The methylene protons adjacent to the oxygen (-O-CH₂-) will be deshielded and appear further downfield than the methylene protons adjacent to the phenyl group (-CH₂-Ph). The amine protons typically appear as a broad singlet and their chemical shift can be variable.
Predicted ¹³C-NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~147.0 | C-O (Aniline ring) |
| ~138.5 | Quaternary C (Phenyl ring) |
| ~135.0 | C-N (Aniline ring) |
| ~129.0 | CH (Phenyl ring) |
| ~128.5 | CH (Phenyl ring) |
| ~126.5 | CH (Phenyl ring) |
| ~121.0 | CH (Aniline ring) |
| ~118.5 | CH (Aniline ring) |
| ~115.0 | CH (Aniline ring) |
| ~112.0 | CH (Aniline ring) |
| ~69.0 | -O-CH₂- |
| ~36.0 | -CH₂-Ph |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3350 - 3450 | N-H stretch (doublet) | Primary Amine |
| 3000 - 3100 | C-H stretch (aromatic) | Aromatic Rings |
| 2850 - 2960 | C-H stretch (aliphatic) | -CH₂- groups |
| 1600 - 1620 | N-H bend | Primary Amine |
| 1450 - 1550 | C=C stretch (aromatic) | Aromatic Rings |
| 1200 - 1250 | C-O stretch (aryl ether) | Ar-O-C |
| 1000 - 1050 | C-O stretch (alkyl ether) | C-O-Ar |
| 690 - 770 | C-H bend (out-of-plane) | Aromatic Rings |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 213, corresponding to the molecular weight of the compound.
-
Key Fragmentation: Common fragmentation pathways would include cleavage of the ether bond. A significant fragment would be the tropylium ion at m/z = 91, resulting from benzylic cleavage and rearrangement. Another likely fragment would be from the loss of the phenylethyl group, resulting in a fragment at m/z = 108.
Caption: A typical workflow for the spectroscopic analysis of the title compound.
Potential Applications in Drug Development
The aniline scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide range of diseases.[7] Substituted anilines are particularly prominent as core components of kinase inhibitors used in cancer therapy.[7]
Rationale for Use in Kinase Inhibitor Design
Kinase inhibitors often function by competing with ATP for its binding site on the enzyme. The aniline moiety is adept at forming critical hydrogen bonds within this binding pocket. The substituents on the aniline ring are then used to confer potency and selectivity by occupying adjacent hydrophobic pockets.
The 2-(2-phenylethoxy) group on the title compound provides a flexible, lipophilic chain that can be strategically employed to:
-
Probe Hydrophobic Pockets: The phenyl group can form favorable van der Waals and π-stacking interactions within a hydrophobic region of the kinase ATP binding site.
-
Improve Pharmacokinetic Properties: The overall lipophilicity of the molecule can be tuned by this group, potentially influencing properties like cell permeability and metabolic stability.
-
Serve as a Vector for Further Modification: The terminal phenyl ring can be further substituted to optimize binding affinity or to introduce vectors for conjugation or further functionalization.
Caption: Hypothetical drug discovery workflow utilizing the title compound.
Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of 2-(2-phenylethoxy)aniline (or its derivatives) in DMSO. Perform serial dilutions to create a range of test concentrations.
-
Assay Setup: In a microplate, combine the kinase enzyme, a suitable substrate (e.g., a peptide), and ATP.
-
Incubation: Add the test compound at various concentrations to the wells and incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay where the amount of remaining ATP is measured.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-(2-phenylethoxy)aniline is not widely available, the safety precautions can be inferred from closely related aniline derivatives like 2-phenoxyaniline.[8][9] Aniline compounds are generally considered hazardous and must be handled with appropriate care.[10]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Do NOT induce vomiting. Call a poison center or doctor immediately.
-
References
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SpectraBase. (n.d.). 2-(2-Phenylethynyl)aniline. [Link]
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University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]
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University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Department of Chemistry. [Link]
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MySkinRecipes. (n.d.). 2-(2-Phenylethynyl)aniline. [Link]
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Rutgers University. (n.d.). Standard Operating Procedure: Aniline. Environmental Health and Safety. [Link]
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PubChem. (n.d.). 2-(2-phenylethoxy)aniline. National Center for Biotechnology Information. [Link]
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Zhang, J., et al. (2012). Synthesis of indole derivatives from 2‐(phenylethynyl)aniline,formaldehyde and ethanol. ResearchGate. [Link]
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Ebrahimi, D. (n.d.). UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole. ResearchGate. [Link]
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PubChem. (n.d.). 2-(2-Phenylethynyl)aniline. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2-(2-Phenylethyl)aniline. National Center for Biotechnology Information. [Link]
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Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. [Link]
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Gulam, M., et al. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]
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Zille, M., et al. (n.d.). Cyclization of 2-(phenylethynyl)aniline (2a) using different catalysts and additives b. ResearchGate. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Vaskó, G., et al. (2023). C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. RSC Advances, 13(54), 38947-38957. [Link]
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Wang, Y., et al. (2013). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
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SpectraBase. (n.d.). MS (GC) of 2-Methoxy-N-(2,2,2-trifluoro-1-phenylethyl)aniline. [Link]
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MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP009538. [Link]
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Al-Haiza, M. A. (2014). Can anyone help me with a Williamson ether synthesis?. ResearchGate. [Link]
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Gáspár, A., & Gáspár, A. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 785. [Link]
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Kim, D., et al. (2018). 4-Isopropyl-2,6-bis(1-phenylethyl)aniline 1, an Analogue of KTH-13 Isolated from Cordyceps bassiana, Inhibits the NF-κB-Mediated Inflammatory Response. Semantic Scholar. [Link]
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Brancale, A., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(7), 1579. [Link]
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Rodríguez, J. L., et al. (2003). Spectroscopic evidence for intermediate species formed during aniline polymerization and polyaniline degradation. Physical Chemistry Chemical Physics, 5(16), 3327-3334. [Link]
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Indenta Chemicals (India) Pvt. Ltd. (n.d.). Material Safety Data Sheet Aniline. [Link]
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